![molecular formula C16H12O B14254470 Spiro[cyclobutane-1,9'-[9H]fluoren]-3-one CAS No. 395639-52-8](/img/structure/B14254470.png)
Spiro[cyclobutane-1,9'-[9H]fluoren]-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[cyclobutane-1,9’-[9H]fluoren]-3-one is a unique organic compound characterized by its spiro structure, which consists of a cyclobutane ring fused to a fluorene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[cyclobutane-1,9’-[9H]fluoren]-3-one typically involves a multi-step process. One common method includes the cyclization of a suitable precursor under specific conditions. For instance, the Suzuki cross-coupling reaction is often employed, utilizing palladium as a catalyst . This reaction is known for its efficiency in forming carbon-carbon bonds, making it a preferred choice for synthesizing spiro compounds.
Industrial Production Methods
In an industrial setting, the production of Spiro[cyclobutane-1,9’-[9H]fluoren]-3-one may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[cyclobutane-1,9’-[9H]fluoren]-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Spiro[cyclobutane-1,9’-[9H]fluoren]-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It can be used in the development of fluorescent probes for imaging and diagnostic purposes.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mécanisme D'action
The mechanism of action of Spiro[cyclobutane-1,9’-[9H]fluoren]-3-one involves its interaction with specific molecular targets and pathways. For instance, in optoelectronic applications, the compound’s unique structure allows it to efficiently transport charge carriers, enhancing the performance of devices such as OLEDs . The spiro structure also contributes to the compound’s stability and photophysical properties, making it a valuable component in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: Known for its use in OLEDs and other electronic applications.
Spiro[fluorene-9,9’-quinolino[3,2,1-de]acridine]: Used in the development of phosphorescent organic light-emitting diodes (PHOLEDs).
Spiro[fluorene-9,9’-diketopyrrolopyrrole]: A promising non-fullerene acceptor in organic photovoltaics.
Uniqueness
Spiro[cyclobutane-1,9’-[9H]fluoren]-3-one stands out due to its unique spiro structure, which imparts distinct photophysical properties and stability. This makes it particularly valuable in applications requiring high performance and durability, such as in optoelectronic devices.
Propriétés
Numéro CAS |
395639-52-8 |
|---|---|
Formule moléculaire |
C16H12O |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
spiro[cyclobutane-3,9'-fluorene]-1-one |
InChI |
InChI=1S/C16H12O/c17-11-9-16(10-11)14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8H,9-10H2 |
Clé InChI |
YTCDMWBJLVPEFP-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)CC12C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-Di[(2S)-nonan-2-yl]thiophene](/img/structure/B14254399.png)
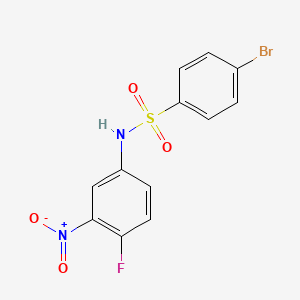
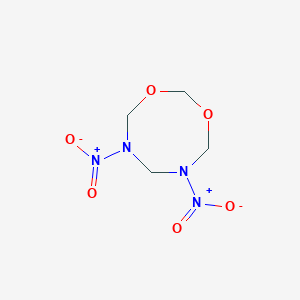

phosphane](/img/structure/B14254430.png)
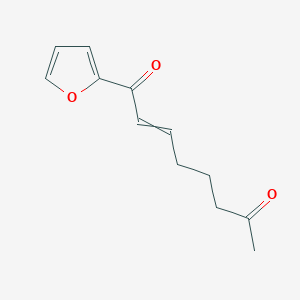
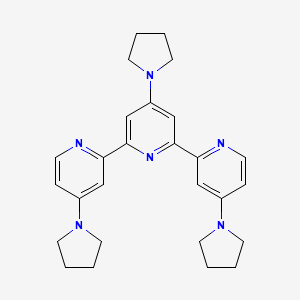
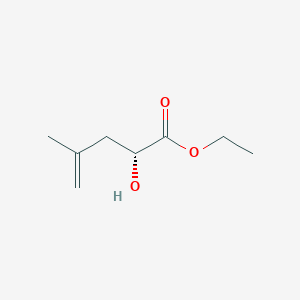
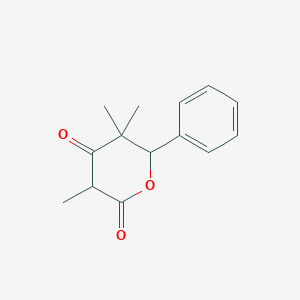
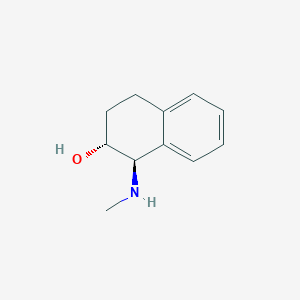
![3,6-Dioxabicyclo[3.1.0]hexane, 1-pentyl-](/img/structure/B14254459.png)
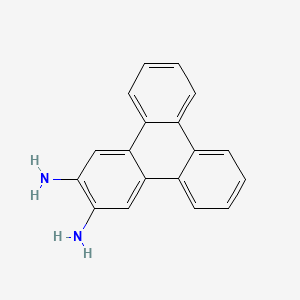
![1H-Isoindole-1,3(2H)-dione, 2-[(1-benzoyl-2-oxo-2-phenylethyl)thio]-](/img/structure/B14254484.png)
